molecular formula C21H30O3 B13855111 (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol

(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol

Cat. No.: B13855111
M. Wt: 330.5 g/mol
InChI Key: BDVVNPOGDNWUOI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 16-O-Methylcafestol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, although specific details on the reagents and conditions are limited.

Common Reagents and Conditions: Common reagents used in the reactions involving 16-O-Methylcafestol include oxidizing agents, reducing agents, and various solvents. The conditions typically involve standard laboratory procedures for diterpene compounds.

Major Products Formed: The major products formed from the reactions of 16-O-Methylcafestol depend on the specific reaction conditions. the compound’s structure suggests that it can form various oxidized and reduced derivatives.

Mechanism of Action

16-O-Methylcafestol exerts its effects by interacting with molecular targets such as the Farnesoid X Receptor. This interaction leads to changes in the receptor’s conformation, influencing cholesterol levels in the blood . The exact pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

    Cafestol: Found in both arabica and robusta coffee beans, cafestol is structurally similar to 16-O-Methylcafestol but lacks the methoxy group.

    Kahweol: Another diterpene found in coffee, kahweol shares a similar structure with cafestol and 16-O-Methylcafestol but differs in its degree of saturation.

Uniqueness: 16-O-Methylcafestol is unique due to its presence exclusively in robusta coffee beans, making it a specific marker for robusta content in coffee blends . This specificity is not shared by cafestol or kahweol, which are found in both coffee variants.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol

InChI

InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3

InChI Key

BDVVNPOGDNWUOI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3

Origin of Product

United States

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